3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
BenchChem offers high-quality 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-14-4-2-13(3-5-14)21-16(12-6-9-18-10-7-12)19-20-17(21)25-11-8-15(22)23/h2-7,9-10H,8,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLKOSXNWIIGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide an overview of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is characterized by:
- Molecular Formula : C14H12N4OS
- Molecular Weight : 284.34 g/mol
- CAS Number : 109220-26-0
Anti-inflammatory Properties
Research indicates that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory effects. A study evaluated several triazole derivatives, including those with propanoic acid moieties, for their influence on cytokine release in peripheral blood mononuclear cells (PBMC). The results demonstrated that these compounds could inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of IL-10 at certain concentrations. Specifically:
- Compounds showed a 44% to 79% inhibition in IFN-γ release at the highest tested dose (100 µg/mL) .
- The most effective compound in increasing IL-10 levels was identified as having a favorable structural configuration .
Antiproliferative Activity
The antiproliferative effects of 3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid were assessed using various cancer cell lines. The findings indicated:
- A significant reduction in cell viability was observed in treated cells compared to control groups.
- Compounds demonstrated a 25% inhibition in PBMC proliferation at the highest concentration tested .
Toxicity Profile
Toxicity assessments revealed that the tested triazole derivatives exhibited low toxicity levels:
- Viability rates remained between 94.71% and 96.72% , comparable to control cultures treated with DMSO and reference drugs like ibuprofen .
The biological activity of this compound can be attributed to its ability to modulate immune responses and inhibit cell proliferation through several mechanisms:
- Cytokine Modulation : Inhibition of inflammatory cytokines contributes to its anti-inflammatory properties.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazole derivatives can influence ROS levels within cells, impacting cell survival and apoptosis .
Case Studies
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results highlighted the efficacy of certain triazole derivatives in inhibiting tumor growth and promoting apoptosis in cancer cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
